molecular formula C16H16ClFN2O4 B592403 Pazufloxacin Hydrochloride CAS No. 127046-45-1

Pazufloxacin Hydrochloride

Cat. No.: B592403
CAS No.: 127046-45-1
M. Wt: 354.762
InChI Key: CMTPJMNSFKHJBR-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pazufloxacin Hydrochloride is synthesized through a series of chemical reactions involving the formation of its core quinolone structureThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pazufloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pazufloxacin Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of fluoroquinolone synthesis and reactivity.

    Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial populations.

    Medicine: This compound is investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.

    Industry: This compound is used in the development of new antibacterial agents and formulations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Pazufloxacin Hydrochloride is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and levofloxacin .

Uniqueness

Compared to other fluoroquinolones, this compound has a broader spectrum of activity, lower toxicity, and higher efficacy against certain bacterial strains. It also exhibits a lower incidence of side effects and reduced potential for developing resistance .

Conclusion

This compound is a potent fluoroquinolone antibiotic with significant applications in medicine, chemistry, biology, and industry. Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections, particularly those caused by drug-resistant strains.

Properties

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTPJMNSFKHJBR-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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